

Comprehensive Technical Guide: 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
CAS No.:	215734-56-8
Cat. No.:	B2664576

[Get Quote](#)

Executive Summary

4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS: 215734-56-8) is an advanced, highly functionalized pharmaceutical intermediate. Characterized by its fluorinated nitroaniline core and a solubilizing morpholine appendage, this compound has emerged as a critical building block in modern oncology. Specifically, it is a foundational precursor in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors—a novel class of immunotherapeutics designed to reverse T-cell exhaustion and enhance anti-tumor immunity [1].

As a Senior Application Scientist, this guide is designed to move beyond basic specifications. It provides an authoritative breakdown of the compound's physicochemical profile, the mechanistic causality behind its regioselective synthesis, and a self-validating protocol for its preparation.

Chemical Identity & Physicochemical Profiling

The integration of a morpholine ring onto the fluorinated aniline core dramatically alters the compound's physicochemical behavior. The morpholine moiety acts as a strong hydrogen-bond

acceptor, improving the aqueous solubility of downstream active pharmaceutical ingredients (APIs), while the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the aromatic ring.

Table 1: Physicochemical Properties of **4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline**

Property	Value	Scientific Implication
CAS Registry Number	215734-56-8	Unique identifier for regulatory tracking.
Molecular Formula	C ₁₀ H ₁₂ FN ₃ O ₃	Defines the stoichiometric baseline for synthesis.
Molecular Weight	241.22 g/mol	Optimal low-molecular-weight fragment for kinase hinge binders.
Appearance	Yellow to bright yellow solid	Coloration is driven by the highly conjugated nitroaniline chromophore.
Melting Point	180 – 181 °C	High melting point indicates a stable, well-ordered crystalline lattice [1].
Boiling Point	472.4 ± 45.0 °C (Predicted)	High boiling point necessitates solid-state or precipitation-based isolation.
Density	1.410 ± 0.06 g/cm ³ (Predicted)	High density typical of halogenated, tightly packed aromatic systems.
pKa (Base)	0.71 ± 0.25 (Predicted)	The morpholine nitrogen is significantly less basic than aliphatic amines due to the electron-withdrawing nature of the adjacent fluoronitroaryl system [1].

Mechanistic Causality: The Regioselective S_NAr Paradox

The synthesis of **4-fluoro-5-(morpholin-4-yl)-2-nitroaniline** from 5-chloro-4-fluoro-2-nitroaniline presents a fascinating mechanistic paradox in Nucleophilic Aromatic Substitution (S_NAr).

The Paradox: In standard S_NAr reactions, fluorine is a vastly superior leaving group compared to chlorine. Fluorine's extreme electronegativity strongly polarizes the C-X bond and stabilizes the anionic Meisenheimer complex transition state. Yet, in this specific reaction, the morpholine nucleophile exclusively displaces the chlorine atom, leaving the fluorine untouched [2].

The Causality: Regioselectivity here is entirely dictated by the electronic steering of the nitro (-NO₂) and amino (-NH₂) groups, not the intrinsic leaving group ability:

- **Para-Activation:** The C5-chlorine is located para to the strongly electron-withdrawing -NO₂ group. Nucleophilic attack at C5 allows the resulting negative charge in the Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro group via resonance, drastically lowering the activation energy.
- **Para-Deactivation:** The C4-fluorine is meta to the -NO₂ group (preventing resonance stabilization) and para to the electron-donating -NH₂ group. The -NH₂ group pumps electron density into the C4 position, rendering it electron-rich and highly repulsive to the incoming morpholine nucleophile.

This electronic override ensures >95% regioselectivity for the displacement of chlorine, yielding the desired **4-fluoro-5-(morpholin-4-yl)-2-nitroaniline**.

Self-Validating Experimental Protocol: Synthesis & Isolation

To ensure absolute reproducibility, the following protocol is designed as a self-validating system. It incorporates thermodynamic controls and in-process checks to guarantee purity without the need for resource-intensive column chromatography [2].

Step 1: Reaction Assembly

- Action: In a reaction vessel, suspend 5-chloro-4-fluoro-2-nitroaniline (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO). Add morpholine (3.0 eq).
- Causality: DMSO is selected for its high dielectric constant, which solvates the nucleophile and stabilizes the polar S_NAr transition state. Exactly 3.0 equivalents of morpholine are used because it serves a dual purpose: 1 eq acts as the nucleophile, while 2 eq act as an acid scavenger to neutralize the HCl byproduct (forming morpholine hydrochloride). This prevents the protonation of the aniline amine, which would stall the reaction.

Step 2: Thermal Activation & In-Process Control (IPC)

- Action: Heat the mixture in an oil bath at 140 °C for 3 hours.
- Validation Check: Pull a 10 µL aliquot and analyze via LC-MS. The system is validated to proceed only when the starting material peak (m/z 190.5) is completely depleted, and the product peak (m/z 242.1 [M+H]⁺) accounts for >95% of the total ion current.

Step 3: Thermodynamic Self-Purification (Workup)

- Action: While the reaction mixture is still hot (approx. 80 °C), slowly add 50 volumes of deionized water under vigorous stirring.
- Causality: This is the critical self-purifying step. DMSO and morpholine hydrochloride are infinitely miscible with water. The product, however, is highly lipophilic. By adding water at an elevated temperature (80 °C) rather than room temperature, the product is forced to crystallize slowly. A rapid crash-out at cold temperatures would trap DMSO and unreacted morpholine within an amorphous solid matrix. The hot-water precipitation ensures a highly ordered, pure crystalline lattice.

Step 4: Isolation

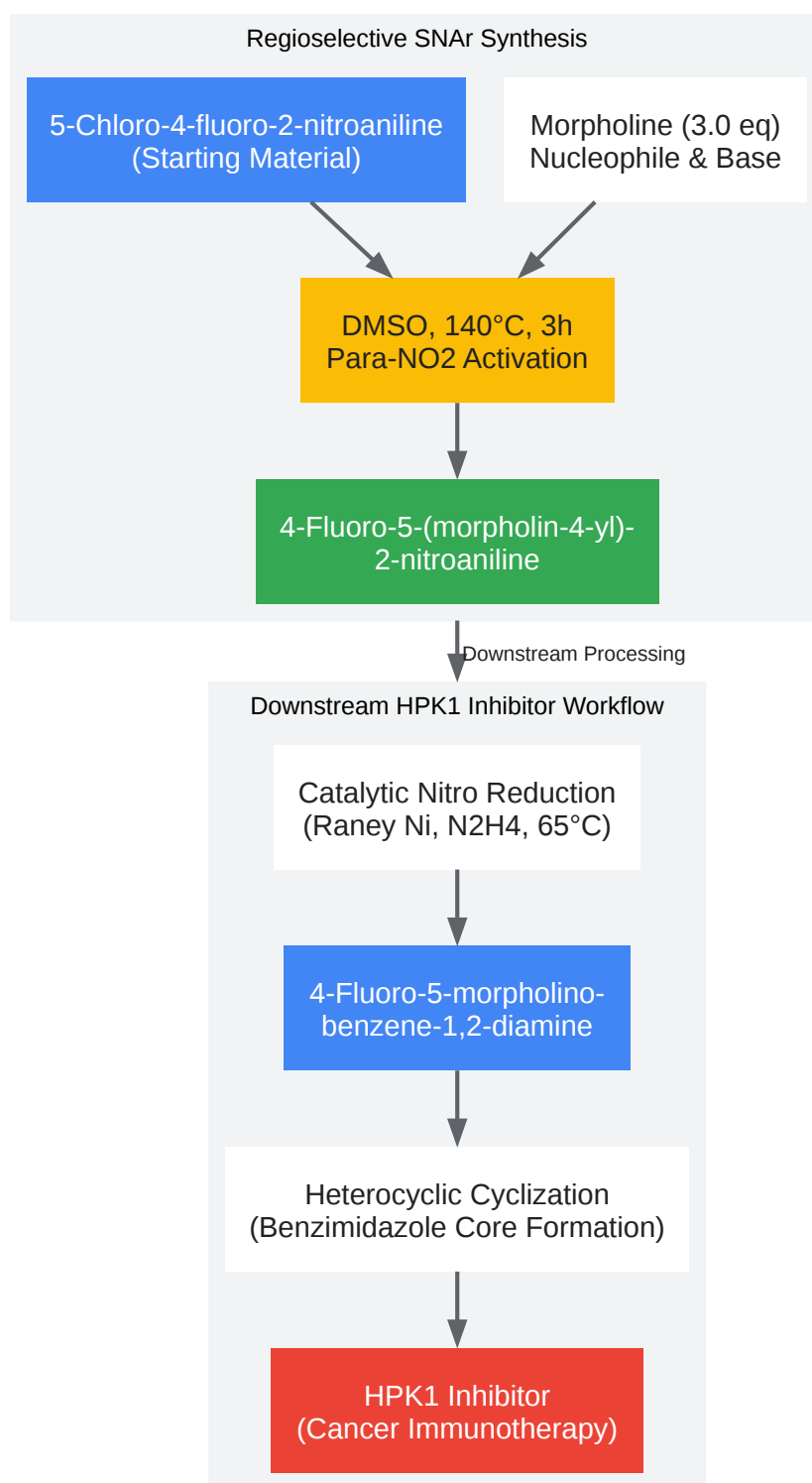
- Action: Allow the suspension to cool to room temperature naturally. Suction filter the precipitate, wash thoroughly with water, and dry under vacuum to yield the product as a bright yellow solid (Typical yield: 90-94%).

Downstream Applications: HPK1 Kinase Inhibitors

Once synthesized, **4-fluoro-5-(morpholin-4-yl)-2-nitroaniline** is immediately shuttled into downstream workflows for cancer immunotherapy drug development.

The standard progression involves the catalytic reduction of the nitro group (using Raney Nickel and hydrazine hydrate at 65 °C) to yield 4-fluoro-5-morpholinobenzene-1,2-diamine. This diamine is a privileged scaffold. It is subsequently reacted with various carboxylic acids or aldehydes to form substituted benzimidazoles. These benzimidazole derivatives act as the critical ATP-competitive hinge-binding domain in HPK1 inhibitors, effectively blocking the kinase activity that normally suppresses T-cell proliferation in the tumor microenvironment [2].

Pathway & Workflow Visualization



[Click to download full resolution via product page](#)

Synthesis and downstream integration of **4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline**.

References

- United States Patent 10,501,474 B2. "HPK1 inhibitors and methods of using same." Google Patents.
- To cite this document: BenchChem. [Comprehensive Technical Guide: 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2664576/docs#comprehensive-technical-guide-4-fluoro-5-morpholin-4-yl-2-nitroaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

